Meta-Bromo vs. Para-Bromo Isomer: Computed Lipophilicity Discrepancy and Implications for ADME Profiling
The meta-bromophenyl target compound (CAS 1507010-90-3) and its para-bromo isomer (CAS 1505121-35-6) share identical molecular weight (287.17) and Fsp3 (0.36), but exhibit a notable discrepancy in computationally derived LogP values depending on the algorithm used. Fluorochem reports identical LogP of 2.35 for both isomers, while Chemscene reports LogP 2.76 for the para isomer, indicating a potential underestimation of lipophilicity for the meta isomer by certain computational models . This ~0.4 LogP unit difference, if confirmed experimentally, would translate to an approximately 2.5-fold difference in octanol-water partition coefficient, potentially affecting membrane permeability, plasma protein binding, and metabolic clearance profiles [1]. The meta position of bromine is known to exert a weaker electron-withdrawing inductive effect on the carbonyl group compared to the para position, which may subtly modulate the ketone's reactivity and hydrogen-bond acceptor strength .
| Evidence Dimension | Computed lipophilicity (LogP) and electronic effects of bromine substitution position |
|---|---|
| Target Compound Data | LogP 2.35 (Fluorochem); meta-bromo substitution; inductive effect attenuated at carbonyl |
| Comparator Or Baseline | 1-(4-Bromophenyl)-2-(oxetan-3-ylthio)ethan-1-one: LogP 2.35 (Fluorochem) or 2.76 (Chemscene); identical MW 287.17, Fsp3 0.36 |
| Quantified Difference | ΔLogP = 0 to 0.41 units (algorithm-dependent); ~2.5-fold partition difference at ΔLogP=0.4 |
| Conditions | In silico LogP calculation (algorithm undisclosed); experimental LogP not reported for either compound |
Why This Matters
Meta-substitution can yield a meaningfully different lipophilicity profile from the para isomer, which directly impacts ADME predictions and lead optimization decisions in drug discovery programs.
- [1] Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem., 53(8), 3227–3246. Demonstrates that oxetane substitution can alter LogD by 0.5–2.0 units and that positional isomerism affects ADME properties. View Source
